Buprenorphine 3-Glucuronide
Overview
Description
Buprenorphine 3-Glucuronide: is a major active metabolite of buprenorphine, an opioid modulator used primarily for pain management and opioid dependence treatment. This compound is formed through the glucuronidation of buprenorphine, a process involving the addition of a glucuronic acid moiety.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The synthesis of this compound typically involves the reaction of buprenorphine with glucuronic acid under specific conditions, often requiring the presence of a catalyst and controlled temperature and pH levels.
Industrial Production Methods: On an industrial scale, the production of this compound is carried out using advanced chemical synthesis techniques, ensuring high purity and yield. The process involves large-scale reactors and purification systems to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often involving oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride.
Substitution Reactions: Substitution reactions involving this compound typically require specific reagents and conditions to replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with altered functional groups.
Mechanism of Action
Mode of Action
The exact mode of action of B3G is yet to be determined . It is known that b3g preferentially binds to the μ-opioid, δ-opioid, and nociceptin receptors . This binding can lead to changes in the perception of pain and the body’s response to it.
Biochemical Pathways
Buprenorphine is extensively metabolized in humans, with minimal parent drug excreted in urine . The primary route is N-dealkylation to norbuprenorphine, catalyzed mainly by the cytochrome P450 enzymes CYP3A4/5, with contributions from CYP2C8 and CYP2C9 . Both buprenorphine and norbuprenorphine undergo glucuronidation by UDP-glucuronosyl transferases (UGT) to form B3G and norbuprenorphine-3-glucuronide .
Pharmacokinetics
Buprenorphine is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4 with CYPs 3A5, 3A7, and 2C8 playing minor roles in its metabolism . Buprenorphine is metabolized through glucuronidation and dealkylation forming the major metabolites of B3G and norbuprenorphine, respectively .
Result of Action
In rats, at the doses assayed, B3G has been found to produce a small degree of antinociception .
Biochemical Analysis
Biochemical Properties
Buprenorphine 3-Glucuronide interacts with several enzymes, proteins, and other biomolecules. It has a high affinity for the μ-opioid receptor (Ki = 4.9 ± 2.7 pM), δ-opioid receptor (Ki = 270 ± 0.4 nM), and nociceptin receptor (Ki = 36 ± 0.3 μM), but not for the κ-opioid receptor . These interactions are crucial for its role in biochemical reactions, as they influence the binding and activity of the metabolite at these receptor sites.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to produce a small degree of antinociception in animal models, indicating its role in pain modulation . Additionally, it does not significantly affect respiratory rate, sedation, or locomotion, which suggests a specific and targeted action on cell signaling pathways and gene expression related to pain perception .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with opioid receptors. It acts as a partial agonist at the μ-opioid receptor, which is responsible for its analgesic effects . The metabolite’s interaction with the δ-opioid and nociceptin receptors further modulates its activity, contributing to its overall pharmacological profile . These binding interactions lead to changes in gene expression and enzyme activity, which are essential for its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The metabolite is relatively stable and does not degrade quickly, maintaining its activity for extended periods . Long-term studies have shown that it continues to exert its antinociceptive effects without significant changes in cellular function . This stability is crucial for its sustained therapeutic action.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it produces mild antinociceptive effects, while higher doses do not significantly increase its efficacy . This suggests a threshold effect, where increasing the dose beyond a certain point does not enhance its therapeutic benefits. Additionally, high doses do not cause significant toxic or adverse effects, indicating a favorable safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily formed through the glucuronidation of buprenorphine by UDP-glucuronosyltransferase enzymes, including UGT2B7 and UGT1A1 . This process is essential for its conversion from the parent drug and its subsequent activity. The metabolite does not undergo significant further metabolism, allowing it to exert its effects directly .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is not a substrate for P-glycoprotein, which allows it to cross the blood-brain barrier and reach its target sites in the central nervous system . This distribution is crucial for its analgesic effects, as it ensures that the metabolite can access the necessary receptors and exert its therapeutic action.
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with opioid receptors on the cell membrane . This localization is essential for its activity, as it allows the metabolite to bind to its target receptors and modulate cellular signaling pathways. The presence of targeting signals or post-translational modifications that direct it to specific compartments or organelles has not been extensively studied, but its primary action is at the cell membrane level .
Scientific Research Applications
Chemistry: Buprenorphine 3-Glucuronide is used in chemical research to study opioid receptor interactions and metabolic pathways. Biology: It serves as a tool in biological research to understand the metabolism and pharmacokinetics of buprenorphine. Medicine: The compound is investigated for its potential therapeutic effects and its role in pain management and addiction treatment. Industry: this compound is used in the pharmaceutical industry for the development of new opioid medications and formulations.
Molecular Targets and Pathways:
Opioid Receptors: this compound exhibits affinity for the kappa-opioid receptor (K i = 300 nM) and the nociceptin receptor (K i = 18 nM), but not for the mu- or delta-opioid receptors.
Pathways: The compound exerts its effects by binding to these receptors, modulating pain perception and opioid dependence.
Comparison with Similar Compounds
Norbuprenorphine 3-Glucuronide: Another major metabolite of buprenorphine, with similar receptor affinity but distinct pharmacokinetic properties.
Buprenorphine: The parent compound, with a broader spectrum of receptor activity.
Uniqueness: this compound is unique in its selective receptor affinity and its role as a metabolite, contributing to the overall pharmacological profile of buprenorphine.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in medicine and industry
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49NO10/c1-31(2,3)32(4,42)20-15-33-10-11-35(20,43-5)30-34(33)12-13-36(16-17-6-7-17)21(33)14-18-8-9-19(26(46-30)22(18)34)44-29-25(39)23(37)24(38)27(45-29)28(40)41/h8-9,17,20-21,23-25,27,29-30,37-39,42H,6-7,10-16H2,1-5H3,(H,40,41)/t20-,21-,23+,24+,25-,27+,29-,30-,32+,33-,34+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZULHKGIAJASAA-WWIHBJMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O4)CC8CC8)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O4)CC8CC8)OC)(C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101224-22-0 | |
Record name | Buprenorphine glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101224-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buprenorphine-3-O-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101224220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BUPRENORPHINE 3-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7FYM9GI97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Buprenorphine 3-Glucuronide in the overall pharmacokinetic profile of buprenorphine?
A3: BUPG is a major metabolite of buprenorphine, and its plasma concentrations can approximate or even exceed those of the parent drug following buprenorphine administration []. This suggests that BUPG likely contributes to the overall pharmacological effects of buprenorphine, although its precise contribution remains an active area of research.
Q2: Are there any analytical challenges in studying this compound?
A4: Yes, measuring BUPG and other buprenorphine metabolites requires sensitive analytical methods. Techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) coupled with solid-phase extraction (SPE) have proven effective for quantifying BUPG in biological matrices, such as plasma and urine [, ].
Q3: How do levels of this compound vary in individuals with renal impairment?
A5: Research indicates that BUPG concentrations are significantly elevated in patients with renal impairment, particularly those with dialysis-dependent renal failure []. This accumulation suggests a potential role of renal clearance in BUPG elimination and highlights the importance of considering renal function in buprenorphine dosing and monitoring.
Q4: Does Hepatitis C Virus (HCV) infection affect buprenorphine and its metabolite levels?
A6: Yes, studies show that HCV-infected individuals exhibit higher plasma concentrations of buprenorphine, BUPG, and Northis compound compared to HCV-seronegative individuals []. This finding emphasizes the need to consider HCV status in buprenorphine treatment, as higher drug exposure could increase the risk of opioid toxicity or hepatotoxic effects.
Q5: Can the co-administration of other medications impact this compound levels?
A8: Yes, certain medications can potentially alter BUPG levels. For example, protease inhibitors like darunavir-ritonavir and fosamprenavir-ritonavir appear to induce glucuronidation, leading to increased BUPG concentrations []. Conversely, nevirapine, a non-nucleoside reverse transcriptase inhibitor, has been associated with modest decreases in buprenorphine and BUPG exposure []. These findings highlight the need for careful monitoring when co-administering buprenorphine with other medications.
Q6: What is the role of animal models in studying buprenorphine and its metabolites?
A9: Animal models, such as rabbits, have been used to study the pharmacokinetics and potential adverse effects of different buprenorphine formulations, including sustained-release formulations []. These studies provide valuable insights into the drug's disposition and potential long-term effects, aiding in the development of safer and more effective pain management strategies.
Q7: What is the significance of Northis compound in the context of buprenorphine pharmacology?
A10: While often overlooked, NBUPG, like BUPG, demonstrates biological activity. It exhibits affinity for the κ-opioid receptor and the nociceptin receptor []. In vivo, NBUPG has been shown to induce sedation and decrease tidal volume, suggesting it contributes to some of buprenorphine's effects [].
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